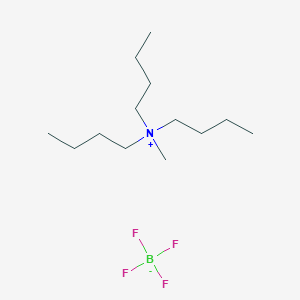
Tributylmethylammonium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylmethylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula (C4H9)3NCH3BF4. It is commonly used as an electrolyte in various electrochemical applications due to its high solubility in organic solvents and its ability to enhance charge transport in solution .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributylmethylammonium tetrafluoroborate can be synthesized through an exchange reaction between tributylmethylammonium chloride and tetrafluoroboric acid. The reaction typically involves mixing a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tributylmethylammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve similar exchange reactions but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The crude product is usually recrystallized in an organic solvent and vacuum dried to obtain the desired high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tributylmethylammonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an electrolyte.
Reduction: It can also be involved in reduction reactions, particularly in electrochemical settings.
Substitution: The compound can undergo substitution reactions, where the tetrafluoroborate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as other ionic compounds. The reactions are typically carried out in organic solvents such as methanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound may form various oxidized species, while in substitution reactions, different tetrafluoroborate salts may be produced .
Wissenschaftliche Forschungsanwendungen
Tributylmethylammonium tetrafluoroborate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which tributylmethylammonium tetrafluoroborate exerts its effects is primarily through its role as an electrolyte. It enhances charge transport in solution, which is crucial for various electrochemical processes. The molecular targets and pathways involved include the stabilization of charged species and the facilitation of electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium tetrafluoroborate: Similar in structure but with four butyl groups instead of three butyl groups and one methyl group.
Tetramethylammonium tetrafluoroborate: Contains four methyl groups instead of butyl groups.
Tetraethylammonium tetrafluoroborate: Contains four ethyl groups instead of butyl groups.
Uniqueness
Tributylmethylammonium tetrafluoroborate is unique due to its specific combination of butyl and methyl groups, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly effective as an electrolyte in various electrochemical applications .
Eigenschaften
CAS-Nummer |
69444-48-0 |
|---|---|
Molekularformel |
C13H30BF4N |
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
tributyl(methyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C13H30N.BF4/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3,4)5/h5-13H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
QZLWACNYEXKXKP-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCC[N+](C)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


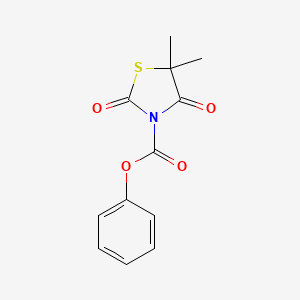
![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
methyl]phosphonate](/img/structure/B14155186.png)


![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

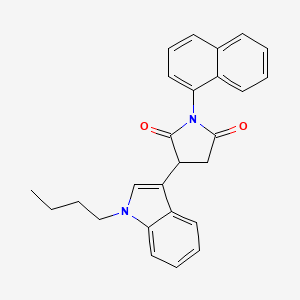
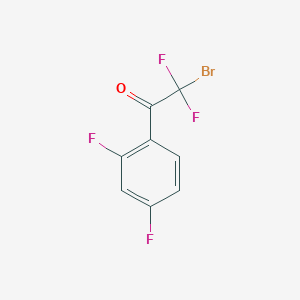

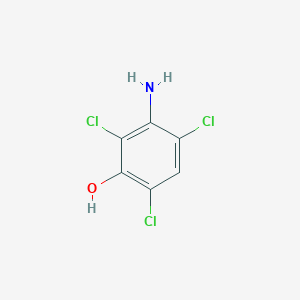

![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)
